

Chemical and physical properties of Chlorendic imide

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Compound of Interest

Compound Name: *Chlorendic imide*

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A Comprehensive Technical Guide to Chlorendic Imide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Chlorendic Imide** (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide). The document details its molecular characteristics, available physical data, a detailed experimental protocol for its synthesis from Chlorendic Anhydride, and a visual representation of the synthetic workflow.

Core Chemical and Physical Properties

Chlorendic Imide is a chlorinated cyclic dicarboximide derived from Chlorendic Acid. Its highly chlorinated and rigid bicyclic structure is of interest in materials science, particularly for applications requiring high thermal stability and flame retardancy. While specific experimental data for the imide is limited in publicly accessible literature, the properties of its well-studied precursors, Chlorendic Acid and Chlorendic Anhydride, provide critical context.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Chlorendic Imide** and its precursors.

Table 1: Chemical Identifiers and Molecular Properties

Property	Chlorendic Imide	Chlorendic Anhydride	Chlorendic Acid
IUPAC Name	1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0 _{2,6}]dec-8-ene-3,5-dione ^[1]	4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione	1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid ^[2]
CAS Number	6889-41-4 ^{[1][3]}	115-27-5	115-28-6 ^[2]
Molecular Formula	C ₉ H ₃ Cl ₆ NO ₂ ^{[1][3]}	C ₉ H ₂ Cl ₆ O ₃	C ₉ H ₄ Cl ₆ O ₄ ^[2]
Molecular Weight	369.84 g/mol ^{[1][3]}	370.83 g/mol	388.84 g/mol ^[2]
Canonical SMILES	C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)NC1=O)C1=O	C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC1=O)C1=O	C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O
InChI Key	FUMBERGENMRAYL-UHFFFAOYSA-N	FLBJFXNAEMSXGL-UHFFFAOYSA-N	DJKGDNKYTKCJKD-UHFFFAOYSA-N

Table 2: Physical Properties

Property	Chlorendic Imide	Chlorendic Anhydride	Chlorendic Acid
Appearance	Data not available	White crystalline powder or chunks ^[4]	White crystalline powder
Melting Point	Data not available	235-239 °C ^[4]	208–210 °C (sealed tube) ^[5]
Boiling Point	Data not available	486.58 °C (estimate) ^[4]	Decomposes
Density	Data not available	1.73 g/cm ³ ^[4]	Data not available
Water Solubility	Data not available	Insoluble; hydrolyzes to Chlorendic Acid ^[4] ^[6]	0.3% by weight at 21°C ^[5]
Solubility in Organic Solvents	Data not available	Soluble in acetone, benzene, carbon tetrachloride	Readily soluble in methanol, ethanol, and acetone ^[5]

Experimental Protocols

The synthesis of **Chlorendic Imide** follows the general chemical principle of converting a cyclic anhydride to a cyclic imide. This is typically achieved by reaction with an ammonia source followed by cyclization via dehydration. While a specific peer-reviewed protocol for the unsubstituted imide is not readily available, the following detailed methodology is constructed based on established procedures for analogous transformations.^{[7][8]}

Synthesis of Chlorendic Imide from Chlorendic Anhydride

Objective: To synthesize 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide from Chlorendic Anhydride.

Reagents and Materials:

- Chlorendic Anhydride (1 equivalent)

- Urea or Hydroxylamine Hydrochloride (1-1.2 equivalents)
- High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or glacial acetic acid)
- Deionized water
- Ethanol (for recrystallization)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter paper
- Standard laboratory glassware

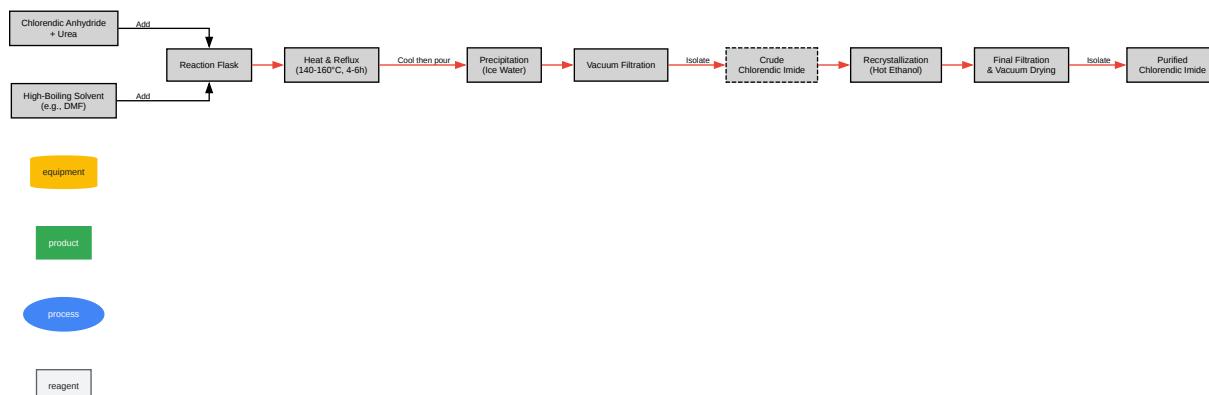
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Chlorendic Anhydride (1 eq.). Add a high-boiling point solvent such as DMF or glacial acetic acid to dissolve the anhydride. The volume should be sufficient to create a stirrable slurry or solution (approx. 3-5 mL per gram of anhydride).
- Addition of Nitrogen Source: To the stirred solution, add the nitrogen source (e.g., Urea, 1.1 eq.). The reaction of an anhydride with urea is a common method for producing unsubstituted imides.
- Heating and Reflux: Heat the reaction mixture to reflux (typically 140-160 °C for DMF or ~118 °C for acetic acid) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice or cold deionized water (approx. 10 times the volume of the reaction solvent). This will cause the crude **Chlorendic Imide** product to precipitate out of the solution.

- Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining solvent and water-soluble impurities.
- Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
- Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final **Chlorendic Imide** product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Chlorendic Imide**.

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Caption: Workflow for the synthesis of **Chlorendic Imide** from Chlorendic Anhydride.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in peer-reviewed literature regarding the biological activity, mechanism of action, or interaction with signaling pathways for **Chlorendic Imide** itself. While cyclic imides as a broad class of compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, these general activities cannot be directly attributed to **Chlorendic Imide** without specific experimental evidence. Its precursor, Chlorendic Acid, has undergone toxicological evaluation

and is noted as a breakdown product of several organochlorine insecticides. Further research is required to determine the specific biological profile and potential toxicological properties of **Chlorendic Imide**.

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